

Application Notes and Protocols for AF38469 in Cell Culture

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Compound of Interest

Compound Name: (R)-Sortilin antagonist 1

Cat. No.: B15618576

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Introduction

AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of the VPS10P family sorting receptor, Sortilin.[1][2] It exerts its inhibitory effect by binding to the neurotensin binding site within the Vps10p domain of Sortilin, thereby blocking the interaction with its ligands.[3] This antagonistic action disrupts the normal functions of Sortilin in protein trafficking and signal transduction, leading to a variety of cellular effects with therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders. These application notes provide detailed protocols for utilizing AF38469 in cell culture experiments to investigate its biological activities.

Mechanism of Action

AF38469 competitively inhibits the binding of ligands to the Sortilin receptor. Sortilin is a multifaceted receptor involved in various cellular processes, including the trafficking of proteins to lysosomes for degradation, and serving as a co-receptor for signaling complexes.[4] By blocking Sortilin, AF38469 can modulate several downstream signaling pathways. In the context of cancer, this includes the inhibition of pro-tumorigenic signaling cascades. In neurodegenerative lysosomal storage disorders, AF38469 has been shown to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, leading to enhanced cellular clearance capabilities.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of AF38469 observed in various in vitro studies.

Table 1: In Vitro Efficacy of AF38469

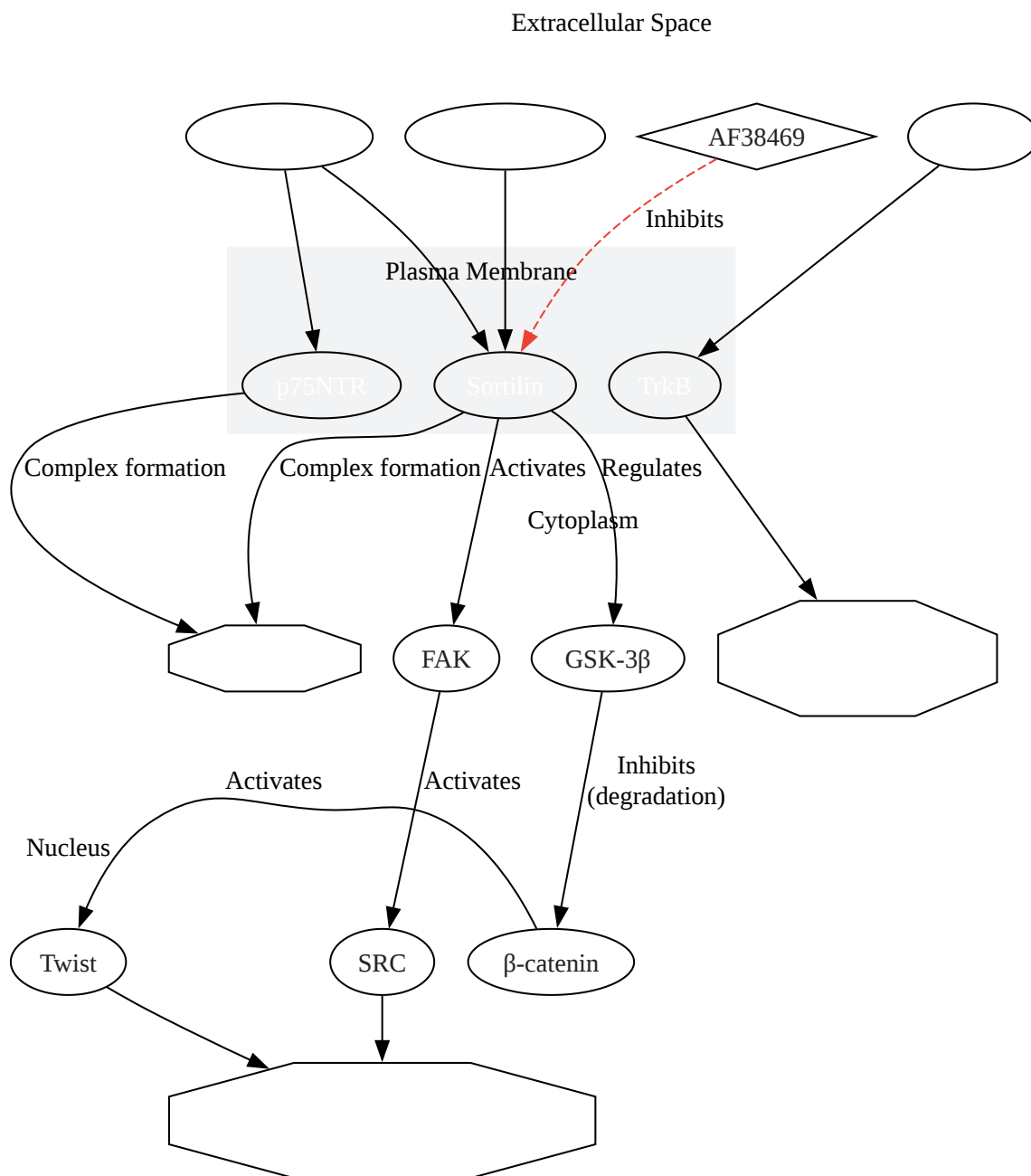
Parameter	Cell Line	Value	Reference
IC50	Not specified	330 nM	[1]

Table 2: Effective Concentrations of AF38469 in Cell-Based Assays

Cell Line	Application	Concentration	Duration	Observed Effect	Reference
BON	Neuroendocrine Tumor	10 μ M	24 h	Reduced serotonin production	[7]
U87, A172	Glioblastoma	400 nM	72 h	Suppressed migration and invasion	[8][9]
MCF7, MDA-MB-231	Breast Cancer	Not specified	Not specified	Inhibited progranulin-mediated mammosphere formation	[10]
Batten Disease MEFs	Lysosomal Storage Disorder	40 nM	Not specified	Increased TPP1 and PPT1 enzyme activities	[5]
Neuro 2A	Lysosomal Storage Disorder	40 nM	90 min	Stimulated TFEB/TFE3 nuclear translocation	[5]

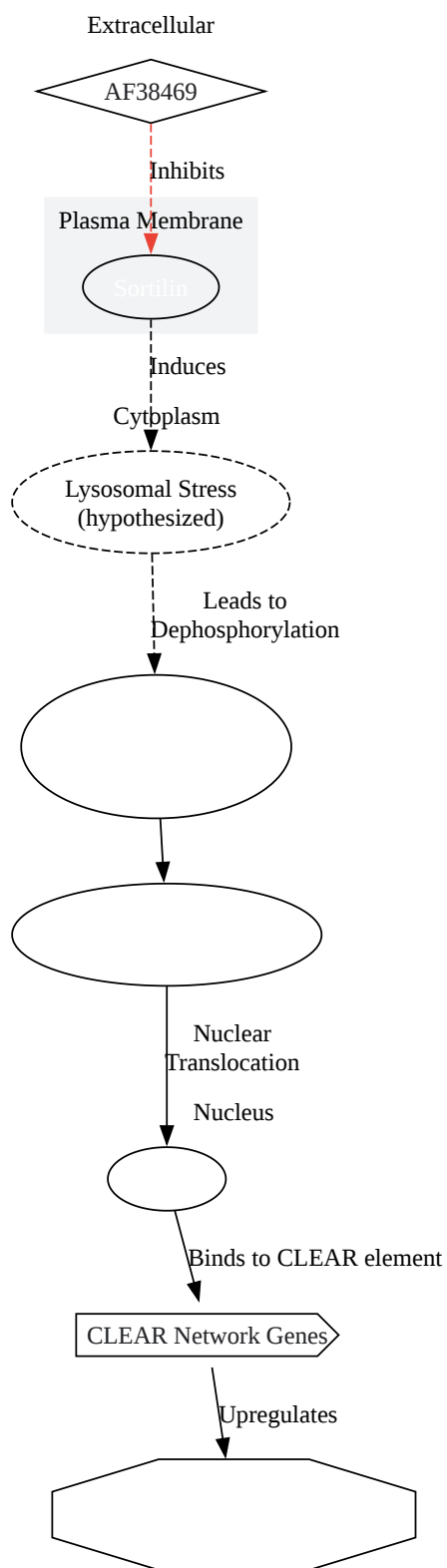
Signaling Pathways and Experimental Workflows

Sortilin Signaling in Cancer Progression



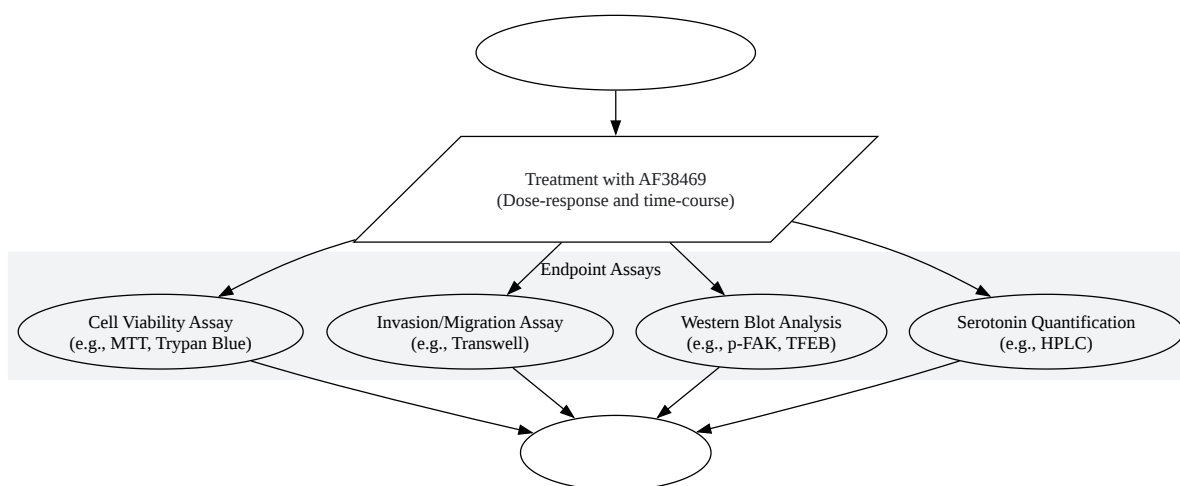
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AF38469-Mediated TFEB Activation



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General Experimental Workflow for In Vitro Screening



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Experimental Protocols

Protocol 1: General Cell Culture and AF38469 Treatment

This protocol provides a general guideline for culturing adherent cell lines and treating them with AF38469. Specific media and conditions should be optimized for each cell line.

Materials:

- Cell line of interest (e.g., U87-MG, BON-1, MCF-7)
- Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)

- AF38469 (MedChemExpress or other supplier)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Tissue culture flasks/plates
- Hemocytometer or automated cell counter
- Trypan Blue solution (0.4%)

Procedure:

- Cell Culture: Maintain cells in a 37°C, 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.
- Stock Solution Preparation: Prepare a 10 mM stock solution of AF38469 in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete growth medium and collect the cell suspension. d. Determine cell viability and density using a hemocytometer and Trypan Blue. e. Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.
- AF38469 Treatment: a. Prepare working solutions of AF38469 by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0 nM, 40 nM, 400 nM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Aspirate the medium from the cells and replace it with the medium containing AF38469 or vehicle control (DMSO). c. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

- Cells cultured in a 96-well plate and treated with AF38469 as described in Protocol 1.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
- Microplate reader.

Procedure:

- After the treatment period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
- Aspirate the medium and add 100 μ L of solubilization solution to each well.
- Incubate the plate at room temperature for 15 minutes with gentle shaking to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Transwell Invasion Assay

This protocol is adapted for glioblastoma cell lines like U87-MG.[8]

Materials:

- 24-well plate with Transwell inserts (8 μ m pore size) coated with Matrigel.
- Serum-free medium.
- Complete growth medium (as a chemoattractant).
- AF38469.
- Cotton swabs.

- Methanol.
- Crystal Violet staining solution (0.1%).

Procedure:

- Rehydrate the Matrigel-coated inserts with a serum-free medium for 2 hours at 37°C.
- Harvest cells and resuspend them in a serum-free medium at a density of 1×10^5 cells/mL.
- Add 500 μ L of complete growth medium to the lower chamber of the 24-well plate.
- Remove the rehydration medium from the inserts and add 100 μ L of the cell suspension to the upper chamber.
- Add AF38469 or vehicle control to both the upper and lower chambers at the desired final concentration.
- Incubate for 24-48 hours at 37°C.
- After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with Crystal Violet solution for 15 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the number of invading cells in several microscopic fields.

Protocol 4: Western Blot Analysis for Phospho-FAK and TFEB

Materials:

- Cells cultured in 6-well plates and treated with AF38469.

- RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Laemmli sample buffer.
- SDS-PAGE gels.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-TFEB, anti-Lamin B1, anti- β -actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

Procedure:

- Cell Lysis: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein.
- Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the proteins to a PVDF membrane.

- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
- Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. For TFEB nuclear translocation, a nuclear fractionation protocol should be performed prior to lysis, and Lamin B1 should be used as a nuclear loading control.

Troubleshooting

- Low Cell Viability: Ensure the final DMSO concentration is low (<0.1%). Test a wider range of AF38469 concentrations to find the optimal non-toxic dose for your cell line.
- Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate loading controls. Optimize antibody dilutions and blocking conditions. Always include protease and phosphatase inhibitors in the lysis buffer.
- High Background in Invasion Assays: Ensure complete removal of non-invading cells. Optimize Matrigel coating and incubation time.

These protocols and application notes should serve as a comprehensive guide for researchers initiating studies with the Sortilin inhibitor AF38469. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended.

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